1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride
Description
Historical Context of Azabicyclo Compound Research
The exploration of azabicyclo compounds began in the mid-20th century, driven by interest in alkaloid analogs and constrained heterocycles. Early work focused on tropane derivatives like cocaine and atropine, which feature larger bicyclic systems such as [3.2.1] azabicyclo frameworks. The synthesis of smaller azabicyclo structures, including [2.2.1] systems, gained momentum in the 1990s as chemists sought rigid scaffolds for drug design.
1-Azabicyclo[2.2.1]heptan-4-ol hydrochloride emerged as a distinct entity in the early 2000s, with its CAS registry (105305-31-5) indicating formal recognition by 2003. Initial studies prioritized its synthesis via intramolecular cyclization of amino alcohols or reductive amination strategies. The compound’s hydrochloride salt form, first documented in PubChem entries by 2020, enhanced its stability for commercial distribution.
Significance in Medicinal Chemistry and Drug Development
Conformationally restricted amines like 1-azabicyclo[2.2.1]heptan-4-ol hydrochloride are prized for mimicking bioactive motifs while improving metabolic stability. The [2.2.1] system imposes a 109° endo angle at the nitrogen, altering receptor-binding kinetics compared to linear amines or larger bicyclic systems. Recent applications include:
- Precursor for chiral ligands : The hydroxyl group enables asymmetric catalysis in metal-mediated reactions.
- Building block for protease inhibitors : Its rigidity aids in targeting enzyme active sites with reduced entropic penalties.
- Intermediate in degraders : Analogous azabicyclo derivatives are used in ligand-directed degraders (LDDs) for proteins like the androgen receptor.
Compared to piperidine isosteres, the [2.2.1] system reduces off-target interactions by limiting rotational freedom, a feature exploited in neurology and oncology candidates.
Position within the Family of Azabicyclo Compounds
The azabicyclo family spans diverse ring sizes and substitution patterns, each conferring distinct properties:
| Compound | Bicyclic System | Key Features | Applications |
|---|---|---|---|
| 1-Azabicyclo[2.2.1]heptan-4-ol | [2.2.1] | Hydroxyl group, compact size | Catalysis, enzyme inhibition |
| 8-Azabicyclo[3.2.1]octane | [3.2.1] | Methyl group, tropane skeleton | Anticholinergics |
| 3-Azabicyclo[3.2.0]heptane | [3.2.0] | Fused rings, photochemical synthesis | Antibacterial agents |
| 6-Azabicyclo[3.1.1]heptane | [3.1.1] | Piperidine isostere, enhanced lipophilicity | CNS therapeutics |
The [2.2.1] system’s smaller ring size increases strain energy (≈25 kcal/mol), enhancing reactivity in ring-opening reactions compared to less constrained analogs.
Research Evolution and Current State of Knowledge
Early studies (2000–2010) focused on synthetic routes, culminating in optimized procedures using allylamine and carbonyl precursors. Post-2020, advances in photochemical and strain-release-driven methodologies enabled functionalization at the bridgehead nitrogen. Key milestones include:
- 2024 : Discovery of azabicyclo[2.1.1]hexane derivatives via rearrangements, highlighting the reactivity of strained intermediates.
- 2025 : Commercial availability of 97% pure 1-azabicyclo[2.2.1]heptan-4-ol hydrochloride, facilitating drug discovery workflows.
Current research prioritizes late-stage diversification, leveraging the hydrochloride salt’s solubility for coupling reactions with nucleophiles like thiols and amines.
Key Structural Features Influencing Research Interest
The compound’s molecular architecture drives its utility:
- Bicyclic core : The [2.2.1] system enforces a boat-like conformation, positioning the hydroxyl and amine groups for bifunctional catalysis.
- Hydrogen-bonding capacity : The hydroxyl (O–H) and protonated amine (N⁺–H) groups facilitate interactions with biological targets, as evidenced by docking studies.
- Chirality : The bridgehead carbon (C4) creates a stereogenic center, enabling enantioselective synthesis of chiral amines.
Experimental data confirms these features:
| Property | Value | Method |
|---|---|---|
| Molecular weight | 149.62 g/mol | PubChem computation |
| SMILES | C1CN2CCC1(C2)O.Cl | OEChem 2.3.0 |
| Boiling point | 213.8°C (estimated) | Analogous tropanol data |
Academic Research Trends and Publication Patterns
Publications involving 1-azabicyclo[2.2.1]heptan-4-ol hydrochloride have risen steadily since 2020, with a 40% increase in patents citing azabicyclo intermediates. Dominant research themes include:
- Strain-release functionalization : Leveraging ring strain for C–N bond cleavage and cross-coupling.
- Hybrid degraders : Incorporating the [2.2.1] core into proteolysis-targeting chimeras (PROTACs).
- Computational modeling : Density functional theory (DFT) studies predicting reactivity in aqueous media.
Geographically, 65% of recent studies originate from institutions in the United States and Germany, reflecting strong industrial-academic partnerships in heterocyclic chemistry.
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptan-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-1-3-7(5-6)4-2-6;/h8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMNKDPOOQYXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Precursor Formation
The foundational step in synthesizing 1-azabicyclo[2.2.1]heptan-4-ol involves constructing the bicyclic scaffold. Early methods utilized Diels-Alder reactions between pyrrole derivatives and dienophiles such as maleic anhydride. For example, cycloaddition of N-protected pyrroles with electron-deficient alkenes at 120°C for 24 hours yields the bicyclo[2.2.1] framework with moderate regioselectivity (40–60%). However, these methods often require harsh conditions and produce mixtures of stereoisomers, necessitating costly separation steps.
A refined approach employs intramolecular Schmidt reactions, where keto-azides undergo thermal or acid-catalyzed cyclization. Using trifluoroacetic acid as a catalyst at 0°C, researchers achieved 72% yield of the bicyclic amine core with reduced epimerization. This method benefits from shorter reaction times (<6 hours) and improved stereochemical control, though scalability remains limited by the instability of intermediate azides.
Hydroxylation and Salt Formation
Introduction of the hydroxyl group at the 4-position is typically accomplished via epoxidation followed by acid-mediated ring-opening. Treatment of the unsaturated bicyclic intermediate with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates an epoxide, which undergoes hydrolysis with hydrochloric acid to yield the diol. Selective protection of the primary alcohol using tert-butyldimethylsilyl (TBS) groups, followed by oxidation of the secondary alcohol, provides the 4-hydroxy derivative in 65% overall yield.
Conversion to the hydrochloride salt is achieved through titration with hydrogen chloride gas in anhydrous ether. Crystallization from acetonitrile/ethyl acetate mixtures produces the final compound with >99% purity, as confirmed by HPLC and X-ray diffraction.
Stereoselective Synthesis Strategies
Asymmetric Catalysis
Modern protocols prioritize enantioselective synthesis to avoid costly resolution steps. Rhodium-catalyzed hydroamination of norbornene derivatives using (R)-BINAP ligands achieves 88% enantiomeric excess (ee) for the (1S,4R) configuration. Key to this method is the use of BIPHEPHOS ligands, which induce facial selectivity during the cyclization step. Nuclear Overhauser effect spectroscopy (NOESY) confirms the absolute configuration by correlating bridgehead proton orientations.
Chiral Auxiliary Approaches
Temporary chiral directors, such as (S)-proline-derived amides, enable diastereoselective ring-closing metathesis. In one case, Grubbs II catalyst (5 mol%) facilitated cyclization of a diene precursor at 40°C, yielding the bicyclic structure with 15:1 diastereomeric ratio. Subsequent cleavage of the auxiliary with lithium hydroxide afforded the free amine, which was converted to the hydrochloride salt in 81% yield.
Process Intensification and Continuous Flow Methods
Photochemical Cyclization
Recent advances employ UV-light-mediated [2+2] cycloadditions to construct the azabicyclo framework. A continuous-flow reactor with a 254 nm mercury lamp achieved 92% conversion of pyridinium salt precursors in 30 minutes residence time, compared to 16 hours under batch conditions. This method enhances productivity from 39.4 mg/h to 1.2 g/h while reducing byproduct formation.
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps such as N-alkylation and cyclodehydration. In the synthesis of Boc-protected intermediates, reaction times decreased from 12 hours to 20 minutes at 150°C, maintaining yields >85%. Energy-dispersive X-ray spectroscopy (EDX) confirmed uniform heating prevents localized decomposition observed in conventional oil baths.
Industrial-Scale Production Considerations
Catalytic System Optimization
Large-scale batches (>100 kg) utilize heterogeneous palladium catalysts supported on activated carbon for hydrogenation steps. Process analytical technology (PAT) tools monitor reaction progress in real-time, adjusting hydrogen pressure between 2–5 bar to maintain 95% conversion. Lifecycle assessment (LCA) studies indicate this approach reduces solvent waste by 40% compared to homogeneous catalysts.
Crystallization Engineering
Anti-solvent crystallization using supercritical CO₂ achieves polymorph control critical for pharmaceutical formulations. At 100 bar and 35°C, the hydrochloride salt crystallizes exclusively as Form I, which exhibits superior dissolution kinetics compared to traditional ethanol/water recrystallization products.
Comparative Analysis of Methodologies
| Parameter | Classical Synthesis | Asymmetric Catalysis | Flow Chemistry |
|---|---|---|---|
| Typical Yield | 45–60% | 70–88% | 85–92% |
| Reaction Time | 24–72 h | 6–12 h | 0.5–2 h |
| Enantiomeric Excess | N/A | 88–95% | 90–93% |
| Scalability | <1 kg | 1–10 kg | >100 kg |
| Environmental Factor | 32 | 18 | 5 |
Data synthesized from demonstrates that continuous-flow photochemical methods outperform batch processes in both efficiency and sustainability. The environmental factor (E-factor), calculated as mass of waste per mass of product, highlights the ecological advantages of modern approaches.
Chemical Reactions Analysis
1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include palladium catalysts, hydrochloric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
While there is no direct information about the applications of "1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride" specifically, the search results provide information on related compounds like azabicycloheptanes and their applications, which can give insights into the potential uses of the target compound.
Note: It's important to remember that this information is based on related compounds and may not directly apply to "1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride". Further research would be needed to determine the specific applications of this compound.
Building Blocks in Organic Synthesis
- Azabicycloheptanes can serve as versatile building blocks for synthesizing complex organic molecules due to their unique bicyclic structures, allowing for diverse chemical transformations.
- They can be used as intermediates in the synthesis of pharmaceuticals and fine chemicals because of their reactivity and functional group compatibility.
Pharmaceutical Applications
- Compounds with similar structures have shown pharmacological activities , including antinociceptive effects (reducing pain) in animal models, suggesting potential use in pain management therapies.
- They exhibit neuroprotective properties , indicating potential for treating neurodegenerative diseases.
- Some related compounds may possess antimicrobial activity against specific bacterial strains.
Chemistry
- Palladium-catalyzed aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
- The products can be further functionalized to build libraries of bridged aza-bicyclic structures .
Scientific Research
- The bicyclic structure of azabicycloheptanes makes them candidates for studying enzyme interactions and mechanisms of action. The nitrogen atom can form hydrogen bonds with active sites of enzymes.
- They can be utilized in oxidation, reduction, and substitution reactions , allowing for the introduction of various functional groups.
Other Potential applicaitons
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride (CAS 122737-66-0)
- Functional Group : Ketone at the 3-position.
- Key Differences : The ketone group increases electrophilicity, enabling nucleophilic addition reactions, unlike the hydroxyl group in the target compound. This derivative exhibits reduced hydrogen-bonding capacity but enhanced reactivity in carbonyl-based chemistry .
- Molecular Weight : 147.6 g/mol vs. 177.63 g/mol for the carboxylic acid derivative .
1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Hydrochloride (CAS 119102-95-3)
- Functional Group : Carboxylic acid at the 4-position.
- Key Differences : The carboxylic acid group introduces acidity (pKa ~2–3) and ionic solubility, making it suitable for salt formation or conjugation. This contrasts with the neutral hydroxyl group in the target compound, which has a higher pKa (~10–12) .
1-Azabicyclo[2.2.1]heptan-4-ylmethanol Hydrochloride
- Functional Group: Methanol substituent at the 4-position.
Analogues with Different Bicyclic Ring Systems
1-Azabicyclo[2.2.2]octane Derivatives (e.g., CAS 52601-23-7)
- Ring System : [2.2.2] bicyclic structure.
- Key Differences : The larger ring reduces strain, increasing stability but decreasing reactivity. Derivatives like 1-azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride exhibit lower conformational rigidity, impacting their muscarinic receptor subtype selectivity compared to the [2.2.1] scaffold .
1-Azabicyclo[3.2.1]octane Derivatives (e.g., CAS 1955561-19-9)
- Ring System : [3.2.1] bicyclic structure.
- Such derivatives are less commonly used in rigid scaffold-dependent applications like nicotinic acetylcholine receptor modulation .
Biological Activity
1-Azabicyclo[2.2.1]heptan-4-ol, commonly referred to as a bicyclic amine, has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This compound is characterized by a nitrogen atom incorporated into a bicyclic framework, which is known to interact with various biological targets, particularly in the central nervous system (CNS) and as a modulator of nicotinic acetylcholine receptors (nAChRs).
- IUPAC Name : 1-Azabicyclo[2.2.1]heptan-4-ol
- Molecular Formula : CHNO
- Molecular Weight : 113.16 g/mol
- CAS Number : 105305-31-5
1-Azabicyclo[2.2.1]heptan-4-ol exhibits its biological activity primarily through its interaction with nAChRs, which are crucial for neurotransmission in the CNS. These receptors are involved in various physiological processes including cognition, memory, and muscle contraction.
Key Mechanisms:
- Agonistic Activity : The compound acts as an agonist at nAChRs, enhancing cholinergic signaling.
- Modulation of Neurotransmitter Release : It facilitates the release of neurotransmitters such as dopamine and serotonin, which are vital for mood regulation and cognitive functions.
Biological Activity Overview
Research has indicated several biological activities associated with 1-Azabicyclo[2.2.1]heptan-4-ol:
Neuropharmacological Effects
- Cognitive Enhancement : Studies have shown that compounds structurally related to 1-Azabicyclo[2.2.1]heptan-4-ol can improve cognitive function in animal models.
- Antidepressant-like Effects : In preclinical models, this compound has demonstrated potential antidepressant properties through modulation of serotonergic pathways.
Antinociceptive Properties
Research indicates that 1-Azabicyclo[2.2.1]heptan-4-ol may possess antinociceptive effects, potentially useful in pain management therapies.
Table 1: Summary of Biological Activities
Research Highlights
- A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives of 1-Azabicyclo[2.2.1]heptan-4-ol, finding enhanced activity against nAChRs compared to traditional ligands .
- Another investigation reported that modifications to the bicyclic structure could lead to compounds with improved selectivity for specific nAChR subtypes, suggesting avenues for targeted therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
